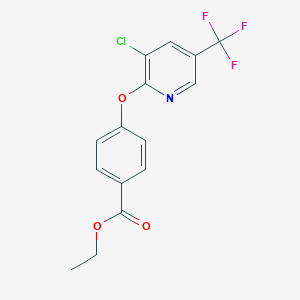

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate

Overview

Description

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, which are linked to an ethyl benzoate moiety through an ether linkage

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with their targets, which results in changes in the target’s function .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their interaction with different biological targets .

Result of Action

It is known that trifluoromethylpyridine derivatives can have various effects at the molecular and cellular level due to their interaction with different biological targets .

Action Environment

It is known that environmental factors can affect the action of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with ethyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the benzoate moiety.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate can be compared with other similar compounds, such as:

Ethyl 4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzoate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

This compound derivatives: Variations in the substituents on the pyridine or benzoate rings can lead to differences in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate, with the CAS number 105626-86-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁ClF₃NO₃, with a molecular weight of 345.701 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Activity

Studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced anticancer properties. For instance, the incorporation of such groups in similar structures has been linked to improved inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The SAR studies suggest that modifications in the substituents on the pyridine ring can significantly affect the potency against specific cancer targets, including Polo-like Kinase 1 (Plk1) .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related compounds. The presence of a pyridine moiety has been associated with increased antibacterial activity. Compounds similar to this compound demonstrated significant effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that the trifluoromethyl group plays a critical role in enhancing biological activity. For example, modifications in the position of the chloro and trifluoromethyl groups can lead to varying degrees of potency against specific biological targets. The presence of electron-withdrawing groups like -CF₃ often increases the lipophilicity and bioavailability of the compounds .

Case Studies

- Anticancer Studies : A study focused on analogs of this compound demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest a promising avenue for further development as anticancer agents .

- Antimicrobial Activity : Another investigation into related compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their antibacterial effects .

Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPASNXVBALDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371408 | |

| Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105626-86-6 | |

| Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.